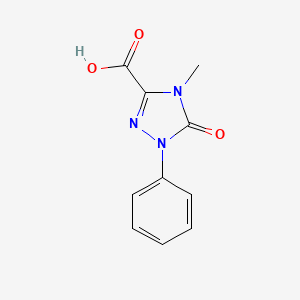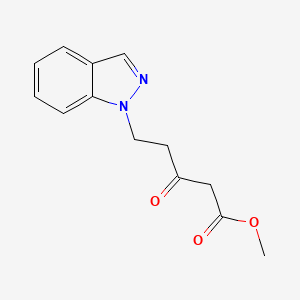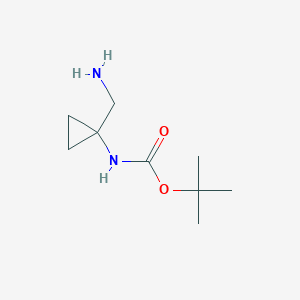
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Descripción general
Descripción
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant effects. However, MPHP has also shown potential for scientific research in various fields, including neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
Catalysis in Synthesis of PAF Antagonists : Coffen et al. (1994) discussed the use of aminotransferase catalysis for synthesizing a key intermediate, (R)-alpha-Methyl-3-pyridinebutanamine, in the production of a Platelet-Activating Factor (PAF) antagonist. This method is noted for its technical simplicity and economic viability (Coffen, Okabe, Sun, Lee, & Matcham, 1994).
Antifungal Applications : A study by Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and found that it exhibited good antifungal activity against several pathogens. This research highlights potential applications in combating fungal infections (Xue Si, 2009).
Ligand Synthesis for Mn(II) Complexes : Hureau et al. (2008) researched the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, which could have applications in materials science and coordination chemistry (Hureau, Groni, Guillot, Blondin, Duboc, & Anxolabéhère‐Mallart, 2008).
Sorption-Desorption in Soils : Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils, which is essential for understanding the environmental impact and behavior of these compounds (Cox, Koskinen, & Yen, 1997).
Sigma Receptor Ligand Synthesis : De Costa et al. (1992) focused on the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, identifying it as a potent ligand for the sigma receptor, which could have implications in neuroscience and pharmacology (De Costa, Radesca, Di Paolo, & Bowen, 1992).
Catalyst Hydrogenation and Isomerisation : A study by Canning, Jackson, and Mitchell (2006) explored the hydrogenation of cis-2-pentenenitrile over Ni/alumina, observing the production of 1-pentanamine. This research is significant for understanding catalytic processes and their industrial applications (Canning, Jackson, & Mitchell, 2006).
Propiedades
IUPAC Name |
N-methyl-1-pyridin-3-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-4-7-11(12-2)10-6-5-8-13-9-10;;/h5-6,8-9,11-12H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPDTAHTJEFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CN=CC=C1)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)







![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)

![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)

